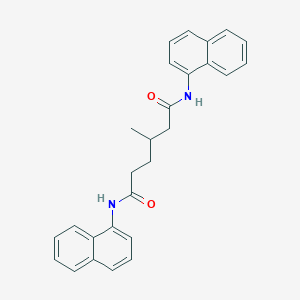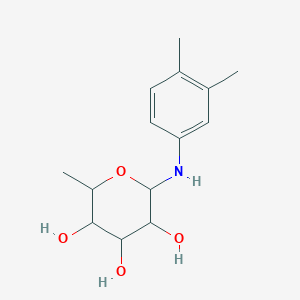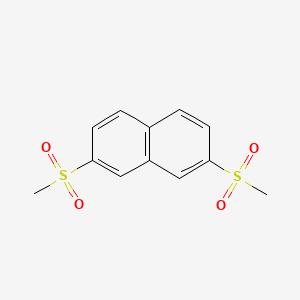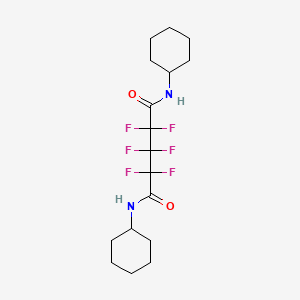
3-methyl-N,N'-di(naphthalen-1-yl)hexanediamide
Overview
Description
3-methyl-N,N’-di(naphthalen-1-yl)hexanediamide is an organic compound characterized by its unique structure, which includes a hexanediamide backbone substituted with naphthalen-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N,N’-di(naphthalen-1-yl)hexanediamide typically involves the reaction of hexanediamide with naphthalen-1-yl derivatives under specific conditions. One common method involves the use of a coupling agent to facilitate the formation of the amide bond between the hexanediamide and the naphthalen-1-yl groups. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or chloroform, with the addition of a base to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and rigorous purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N,N’-di(naphthalen-1-yl)hexanediamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl carboxylic acids, while reduction could produce naphthalen-1-yl amines.
Scientific Research Applications
3-methyl-N,N’-di(naphthalen-1-yl)hexanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 3-methyl-N,N’-di(naphthalen-1-yl)hexanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine: Known for its use in organic electronics, particularly in OLEDs and perovskite solar cells.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: Studied for its structural and electronic properties.
Uniqueness
3-methyl-N,N’-di(naphthalen-1-yl)hexanediamide is unique due to its specific substitution pattern and the resulting electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability under various conditions.
Properties
IUPAC Name |
3-methyl-N,N'-dinaphthalen-1-ylhexanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-19(18-27(31)29-25-15-7-11-21-9-3-5-13-23(21)25)16-17-26(30)28-24-14-6-10-20-8-2-4-12-22(20)24/h2-15,19H,16-18H2,1H3,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXKSYIYQPSNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NC1=CC=CC2=CC=CC=C21)CC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-amino-5-bromo-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile](/img/structure/B3826850.png)
![1-[3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-2-triazen-1-yl]-1-deoxypentitol](/img/structure/B3826860.png)

![2-Methyl-6-[4-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]anilino]oxane-3,4,5-triol](/img/structure/B3826867.png)

![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B3826883.png)

![N-{2-[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}acetamide](/img/structure/B3826888.png)
![[(E)-3-oxo-3-phenylprop-1-enyl] N,N-diethylcarbamodithioate](/img/structure/B3826890.png)
![4-amino-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B3826897.png)

![2-fluorophenyl 5-[(4-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B3826916.png)
![5-methyl-2-(3-{[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-4-pyrimidinamine bis(trifluoroacetate)](/img/structure/B3826929.png)

